molecular formula C13H11BrO2 B8470935 Ethyl3-bromo-2-naphthoate

Ethyl3-bromo-2-naphthoate

Cat. No. B8470935
M. Wt: 279.13 g/mol
InChI Key: TWBKLNFTURDUIF-UHFFFAOYSA-N
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Patent
US08273885B2

Procedure details

To the mixture of lithium aluminum hydride (430 mg, 9.0 mmol) and tetrahydrofuran (15 ml) under nitrogen atmosphere, aluminum chloride (1.7 g, 13 mmol) was added at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at the same temperature for 1 hour. Subsequently, 3-bromo-naphthalene-2-carboxylic acid ethyl ester (500 mg, 1.8 mmol) was added to the reaction mixture at 0° C. (an outer temperature), and the reaction mixture was stirred at the same temperature for 1.5 hours. 28% ammonia water was added to the reaction mixture, followed by filtration with Celite. The solvents were evaporated under reduced pressure from the filtrate, and then the obtained residue was purified with NH-silica gel column chromatography (heptane:ethyl acetate=3:1), thereby obtaining the entitled compound (280 mg, 67%).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].C([O:13][C:14]([C:16]1[C:25]([Br:26])=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=1)=O)C.O.N>O1CCCC1>[Br:26][C:25]1[C:16]([CH2:14][OH:13])=[CH:17][C:18]2[C:23]([CH:24]=1)=[CH:22][CH:21]=[CH:20][CH:19]=2 |f:0.1.2.3.4.5,6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=CC=CC=C2C=C1Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at the same temperature for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
followed by filtration with Celite
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure from the filtrate
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified with NH-silica gel column chromatography (heptane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC2=CC=CC=C2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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